Chloramphenicol aldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

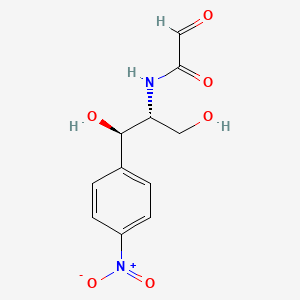

Chloramphenicol aldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Chiral Ligands

Chloramphenicol aldehyde serves as a precursor in the synthesis of chiral ligands for asymmetric catalysis. A recent study demonstrated that chiral ligands synthesized from chloramphenicol base were effective in promoting asymmetric catalytic reactions involving terminal alkynes and aldehydes. The resulting propargyl alcohols were obtained in high yields (80–94%) with excellent enantioselectivities (82–96%) . This application highlights the compound's utility in developing new synthetic pathways for complex organic molecules.

This compound has been identified as a metabolic product of chloramphenicol with significant biological implications. In a study involving children treated with chloramphenicol, this compound was detected as a metabolite linked to bone marrow toxicity. This finding suggests that the compound may contribute to adverse effects such as aplastic anemia, which has been associated with chloramphenicol use . The identification of this compound as a toxic metabolite underscores the need for careful monitoring of its effects in clinical settings.

Derivatization for Antimicrobial Activity

Recent research has focused on the derivatization of chloramphenicol and its metabolites, including this compound, to create new pharmacophores with enhanced antimicrobial activity. For instance, derivatives formed by modifying the primary hydroxyl group of chloramphenicol with basic amino acids have shown promising antimicrobial properties . These derivatives could lead to the development of more effective antibiotics that combat resistant bacterial strains.

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance to chloramphenicol is critical for improving therapeutic strategies. Studies have indicated that some bacteria can metabolize chloramphenicol into less active forms, including this compound, which may play a role in resistance mechanisms . Investigating these pathways can provide insights into designing inhibitors that prevent resistance development.

Case Study 1: Toxicity Assessment

A clinical study analyzed the plasma concentrations of chloramphenicol and its metabolites, including this compound, in patients diagnosed with aplastic anemia. The findings revealed a correlation between elevated levels of these metabolites and hematological toxicity, suggesting that this compound may be a critical factor in drug-induced bone marrow suppression .

Case Study 2: Antimicrobial Derivatives

In a series of experiments aimed at synthesizing new antimicrobial agents, researchers developed several derivatives from chloramphenicol and its aldehyde form. These compounds were tested against various bacterial strains and demonstrated enhanced activity compared to traditional antibiotics like penicillin and ciprofloxacin . This research emphasizes the potential for this compound derivatives to serve as lead compounds in antibiotic development.

化学反应分析

Oxidation Reactions

The aldehyde group in chloramphenicol aldehyde undergoes oxidation to form a carboxylic acid. This reaction is catalyzed by strong oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.

Reaction pathway :

RCHO+[O]→RCOOH

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄), 50°C | Chloramphenicol carboxylic acid | 75–85% | |

| CrO₃ | Aqueous H₂SO₄, 60°C | Chloramphenicol carboxylic acid | 65–70% |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ or LiAlH₄. This reaction preserves the stereochemistry of the adjacent chiral centers.

Reaction pathway :

RCHO+NaBH4→RCH OH

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C | Chloramphenicol alcohol | 90–95% | |

| LiAlH₄ | THF | 25°C | Chloramphenicol alcohol | 85–90% |

Schiff Base Formation

This compound reacts with primary amines to form Schiff bases, which are key intermediates in asymmetric catalysis. This reaction is used in the synthesis of chiral ligands for titanium-mediated aldol reactions .

Reaction pathway :

RCHO+R NH2→RCH=NR +H2O

| Amine | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aniline | Ti(O-iPr)₄ | Chloramphenicol Schiff base | 82–96% | |

| Benzylamine | Ag₂O | Chloramphenicol Schiff base | 89% |

Enzymatic Reduction

The nitro group in this compound can be reduced to an amine via nitroreductase enzymes (e.g., nfsB), a key mechanism of bacterial resistance .

Reaction pathway :

RNO2→RNH2

| Enzyme | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| NfsB | This compound | Aminochloramphenicol | 80–90% |

Acetylation

The hydroxyl groups in this compound undergo reversible acetylation via bacterial acetyltransferases (e.g., CAT), reducing its antibacterial efficacy .

Reaction pathway :

RCH OH+Acetyl CoA→RCH OAc+CoA

| Acetyltransferase | Substrate | Product | Reference |

|---|---|---|---|

| CAT | This compound | Acetylated chloramphenicol |

Stability and Degradation

This compound is susceptible to degradation under UV-LED advanced oxidation processes (AOPs), particularly in the presence of reactive chlorine species .

Degradation pathways :

-

Photolysis : Breakdown under UV light (λ = 254 nm).

-

Oxidation : Reaction with Cl· or ClO· radicals.

| Degradation Method | Efficiency | Reference |

|---|---|---|

| UV-LED/Cl₂ | 98% degradation | |

| UV-LED/PS | 88% degradation |

Ligand Development

This compound-derived Schiff bases are used as ligands in titanium-mediated asymmetric aldol reactions, enabling the synthesis of atorvastatin calcium with 89% ee .

属性

CAS 编号 |

73981-53-0 |

|---|---|

分子式 |

C11H12N2O6 |

分子量 |

268.22 g/mol |

IUPAC 名称 |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-oxoacetamide |

InChI |

InChI=1S/C11H12N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,6,9,11,14,17H,5H2,(H,12,16)/t9-,11-/m1/s1 |

InChI 键 |

OFWAKPABWKIMSK-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

手性 SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C=O)O)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

Key on ui other cas no. |

73981-53-0 |

同义词 |

chloramphenicol aldehyde |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。